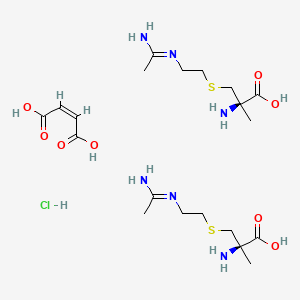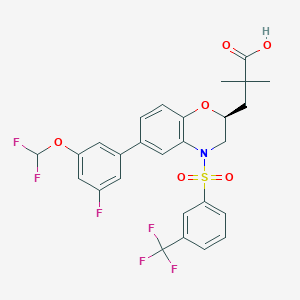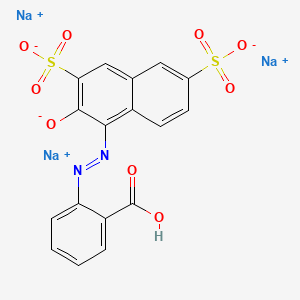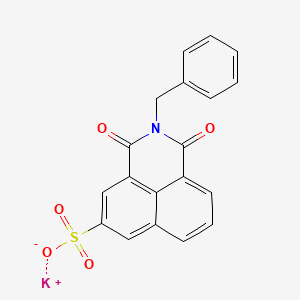
1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
説明
CP-466722 is an ATM inhibitor. CP466722 inhibited cellular ATM-dependent phosphorylation events and disruption of ATM function resulted in characteristic cell cycle checkpoint defects. Inhibition of cellular ATM kinase activity was rapidly and completely reversed by removing CP466722. Interestingly, clonogenic survival assays showed that transient inhibition of ATM is sufficient to sensitize cells to IR and suggests that therapeutic radiosensitization may only require ATM inhibition for short periods of time.
科学的研究の応用
ATM Kinase Inhibitor
CP-466722 is a selective inhibitor of ATM (ataxia-telangiectasia, mutated) kinase . ATM is a serine/threonine protein kinase that plays an important role in the cellular responses to DNA double-strand breaks (DSBs) .
Cancer Research
CP-466722 has been used in cancer research, particularly in the study of neoplasms . It is regarded as a promising drug to increase tumor cells’ sensitivity to ionizing radiation .
Radiotherapy Sensitizer
CP-466722 inhibits ionizing radiation-induced ATM autophosphorylation and phosphorylation of the ATM targets SMC1, Chk2, and p53 in HeLa cells . This suggests its potential use as a sensitizer in radiotherapy.
Drug Development
CP-466722 is being studied for its potential in drug development. It has been identified as a potential antineoplastic drug in the treatment of esophageal carcinoma (ESCA) .
Immune Response Research
Research has shown that the effect of immunotherapy varies between different risk groups of ESCA patients, and CP-466722 has been identified as a potential drug in this context .
Biochemical Research
CP-466722 has been used in biochemical research due to its inhibitory effect on ATM kinase . Its IC50 value is 0.41 μM , indicating its strong inhibitory potency.
作用機序
Target of Action
The primary target of CP-466722 is the ATM (Ataxia Telangiectasia Mutated) serine/threonine kinase . ATM is a member of the PI3K family of kinases and plays a crucial role in the DNA damage response (DDR) pathway .
Mode of Action
CP-466722 acts as a selective and reversible inhibitor of the ATM kinase . It inhibits ionizing radiation-induced ATM autophosphorylation and phosphorylation of the ATM targets such as SMC1, Chk2, and p53 . It is selective for ATM over PI3K and PIKK .
Biochemical Pathways
The ATM kinase, inhibited by CP-466722, is implicated in the DNA damage response (DDR) pathway . When DNA damage occurs, the ATM kinase is activated and initiates a cascade of events including the phosphorylation of key proteins involved in DNA repair and cell cycle checkpoints .
Pharmacokinetics
As a small molecule drug , it is expected to have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability
Result of Action
The inhibition of ATM kinase by CP-466722 disrupts ATM-dependent cell cycle checkpoints . This can lead to increased sensitivity of cells to ionizing radiation . It has also been found to be cytotoxic to certain types of cancer cells .
特性
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRKJBKDGCSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659313 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
CAS RN |
1080622-86-1 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1080622-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?
A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].
Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?
A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].
Q3: Is CP466722 selective for ATM kinase?
A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].
Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?
A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].
Q5: How does CP466722 affect glucose transport?
A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].
Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?
A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.
Q7: Has CP466722 been tested in clinical trials?
A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)


![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
